molecular formula C19H18N2O5S B2465336 3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 337932-68-0

3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2465336
CAS No.: 337932-68-0
M. Wt: 386.42
InChI Key: ZLXSRFJDGMYNMS-UHFFFAOYSA-N
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Description

The compound “3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one” is a complex organic molecule that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are well-known for their wide range of biological activities and are a key structural component in various drugs and biologically active agents .


Synthesis Analysis

The synthesis of similar thiazole compounds often involves the reaction of an amine, such as hydrazine, with an aromatic aldehyde in ethanol . Another method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .


Molecular Structure Analysis

The molecular structure of similar thiazole compounds has been confirmed by various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . In some cases, the structure has also been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring. These reactions include donor–acceptor interactions, nucleophilic reactions, and oxidation reactions .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds with structural similarities to "3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one" have been synthesized and evaluated for their biological activities. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant antiproliferative and antimicrobial properties. These compounds exhibit cytotoxicity against cancer cell lines and strong antimicrobial activity against various pathogens, underscoring their potential for development into therapeutic agents (Gür et al., 2020).

Anti-Inflammatory and Analgesic Agents

Novel compounds synthesized from visnaginone and khellinone, related in structure to the compound of interest, have been identified as potent anti-inflammatory and analgesic agents. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), indicating their potential use in treating inflammation and pain. Such findings highlight the versatility of these compounds in medicinal chemistry, opening avenues for the development of new therapeutic drugs (Abu‐Hashem et al., 2020).

Antioxidant and Enzyme Inhibitory Activities

Another study on Schiff bases tethered with 1,2,4-triazole and pyrazole rings has reported significant antioxidant and α-glucosidase inhibitory activities. These compounds demonstrate the potential for treating oxidative stress-related diseases and managing diabetes through enzyme inhibition. The integration of these functional groups into the molecular structure enhances the compound's biological activity, underscoring the importance of structural modification in drug development (Pillai et al., 2019).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have described the methods for synthesizing various derivatives, providing a foundation for further research into their biological activities and potential therapeutic uses. The detailed analysis of their structures and properties aids in identifying promising candidates for drug development (Ma et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as 3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-1,3-dihydro-2-benzofuran-1-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activity . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood . The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .

Result of Action

The inhibition of AChE and MAO-B by the compound leads to an increase in the levels of acetylcholine and dopamine in the brain . This results in improved cognitive function and mood, which are often impaired in patients with AD . Additionally, the compound’s potential to prevent the formation of beta-amyloid plaques could help slow down the progression of AD .

Properties

IUPAC Name

3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-4-25-10-5-8-14-12(9-10)20-19(27-14)21-17-11-6-7-13(23-2)16(24-3)15(11)18(22)26-17/h5-9,17H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSRFJDGMYNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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